SCH 58261

Description

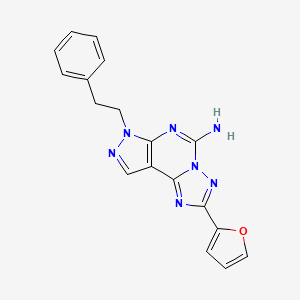

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-10-(2-phenylethyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O/c19-18-22-16-13(11-20-24(16)9-8-12-5-2-1-3-6-12)17-21-15(23-25(17)18)14-7-4-10-26-14/h1-7,10-11H,8-9H2,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLPKQYUXOEJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C3=C(C=N2)C4=NC(=NN4C(=N3)N)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166799 | |

| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160098-96-4 | |

| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160098-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sch 58261 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160098964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH 58261 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCH-58261 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4309023MAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SCH 58261: A Technical Guide to its Mechanism of Action as a Potent and Selective Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of SCH 58261, a potent and highly selective competitive antagonist of the adenosine A2A receptor. This document details its pharmacological properties, downstream signaling effects, and the experimental methodologies used to elucidate its function, serving as a valuable resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Mechanism of Action: Selective Adenosine A2A Receptor Blockade

This compound exerts its pharmacological effects primarily by acting as a competitive antagonist at the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR). Under normal physiological conditions, adenosine, an endogenous purine nucleoside, binds to the A2AR, initiating a signaling cascade. This compound, by binding to the same receptor, prevents adenosine from activating it, thereby inhibiting its downstream effects.

Binding Affinity and Selectivity

This compound is distinguished by its high binding affinity and remarkable selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3). This selectivity is crucial for minimizing off-target effects and for its utility as a specific pharmacological tool.

| Parameter | Value | Species/Tissue | Reference |

| Ki (A2A Receptor) | 1.3 nM | Rat Striatal Membranes | |

| 2.0 nM | Bovine A2A Receptor | [1] | |

| 2.3 nM | Rat A2A Receptor | [1] | |

| < 1 nM | Human A2A Receptor (HEK293 cells) | [2] | |

| Kd ([3H]this compound) | 0.70 nM | Rat Striatal Membranes | [3] |

| 1.4 nM | Rat Brain (Autoradiography) | [4] | |

| IC50 | 15 nM | Not Specified | [5] |

| Selectivity (fold) | 323-fold over A1 | Not Specified | |

| 53-fold over A2B | Not Specified | ||

| 100-fold over A3 | Not Specified | ||

| ~800-fold over A1 | Rat Brain (Autoradiography) | [4] |

Downstream Signaling Pathways

The antagonism of the A2A receptor by this compound leads to the modulation of several key intracellular signaling pathways.

Inhibition of the cAMP/PKA Pathway

The canonical signaling pathway of the A2A receptor involves its coupling to the Gs alpha subunit of the G-protein complex. Activation of the A2A receptor by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By blocking this initial step, this compound effectively prevents the adenosine-induced rise in cAMP and the subsequent activation of the PKA/CREB pathway.[6]

Activation of the Nrf2 Pathway

Recent studies have revealed a novel mechanism of action for this compound involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7] This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive through its association with Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Evidence suggests that this compound can promote autophagy, leading to the degradation of Keap1.[7] This frees Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a battery of antioxidant and cytoprotective genes.

Modulation of Glutamate Release

This compound has been shown to modulate the release of the excitatory neurotransmitter glutamate in the brain, particularly in the striatum.[8] This effect appears to be dose-dependent, with low doses of this compound reducing glutamate outflow, a mechanism thought to contribute to its neuroprotective effects.[8] The A2A receptors are co-localized with dopamine D2 receptors on striatopallidal neurons, and their antagonism by this compound can normalize the activity of this pathway, which is often dysregulated in conditions like Parkinson's disease.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) and density (Bmax) of this compound to the A2A receptor.

Protocol Outline:

-

Membrane Preparation: Tissues (e.g., rat striatum) are homogenized in a buffer (e.g., 50 mM Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.[3]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand, such as [3H]this compound, in the presence or absence of varying concentrations of unlabeled this compound (for competition binding assays).[3]

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) for saturation binding, or the Ki (inhibition constant) for competition binding.

Western Blotting

Western blotting is employed to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound, such as components of the Nrf2 pathway.[7]

Protocol Outline:

-

Sample Preparation: Cells or tissues are lysed to extract proteins. The protein concentration is determined using a protein assay.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the measurement of ion channel activity and neuronal firing in response to this compound, providing insights into its effects on neuronal excitability.

Protocol Outline:

-

Cell Preparation: Neurons are cultured on coverslips or acute brain slices are prepared.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell.

-

Recording: The membrane potential or ionic currents are recorded in response to the application of this compound and other pharmacological agents.

-

Data Analysis: The recorded electrical signals are analyzed to determine changes in firing rate, action potential properties, and synaptic currents.

Pharmacokinetics and Preclinical Studies

Studies in rats have shown that this compound has low oral bioavailability, likely due to limited absorption and significant first-pass metabolism in the liver.[9] In vivo studies have demonstrated its efficacy in various preclinical models, including models of Parkinson's disease, Alzheimer's disease, and neuroinflammation.[7][10][11] Doses in these studies typically range from 0.01 to 10 mg/kg administered intraperitoneally.[8][10][11][12]

Clinical Trial Status

To date, there is no evidence of this compound itself having entered clinical trials. However, the broader class of adenosine A2A receptor antagonists has seen significant clinical development. Several other A2A antagonists, such as istradefylline, preladenant, and tozadenant, have been investigated in clinical trials, primarily for the treatment of Parkinson's disease.[13] More recently, the role of A2A antagonists in cancer immunotherapy has become a major area of clinical research, with several compounds being evaluated in combination with immune checkpoint inhibitors.[14][15][16]

Conclusion

This compound is a powerful research tool characterized by its high potency and selectivity as a competitive antagonist of the adenosine A2A receptor. Its mechanism of action involves the direct blockade of the canonical Gs/cAMP/PKA signaling pathway, as well as the modulation of other important cellular processes, including the Nrf2-mediated antioxidant response and glutamatergic neurotransmission. While this compound has not progressed to clinical trials, the extensive preclinical research conducted with this compound has been instrumental in validating the adenosine A2A receptor as a therapeutic target for a range of disorders, from neurodegenerative diseases to cancer. The detailed understanding of its mechanism of action continues to guide the development of the next generation of A2A receptor modulators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Comparison of CGS 15943, ZM 241385 and this compound as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]this compound, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Adenosine A2A Receptor Antagonist Sch58261 Improves the Cognitive Function in Alzheimer's Disease Model Mice Through Activation of Nrf2 via an Autophagy-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blockade of Striatal Adenosine A2A Receptor Reduces, through a Presynaptic Mechanism, Quinolinic Acid-Induced Excitotoxicity: Possible Relevance to Neuroprotective Interventions in Neurodegenerative Diseases of the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Adenosine A2A Receptor Antagonist Improves Cognitive Impairment by Inhibiting Neuroinflammation and Excitatory Neurotoxicity in Chronic Periodontitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cardiovascular pharmacology of the A2A adenosine receptor antagonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine A2A receptor antagonists in Parkinson's disease: progress in clinical trials from the newly approved istradefylline to drugs in early development and those already discontinued - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Targeting the Adenosine A2A Receptor as a Novel Therapeutic Approach for Renal Cell Carcinoma: Mechanisms and Clinical Trial Review | MDPI [mdpi.com]

- 16. ascopubs.org [ascopubs.org]

SCH 58261: A Comprehensive Selectivity Profile Against A₁, A₂B, and A₃ Adenosine Receptors

An In-Depth Technical Guide for Researchers

This document provides a detailed technical overview of the selectivity and pharmacological profile of SCH 58261, a potent and selective antagonist of the A₂A adenosine receptor. The information is tailored for researchers, scientists, and drug development professionals, focusing on its comparative activity against A₁, A₂B, and A₃ receptor subtypes. All data is presented with corresponding experimental methodologies to ensure reproducibility and comprehensive understanding.

Executive Summary

This compound, with the chemical name 5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, is a non-xanthine heterocyclic compound widely recognized as a benchmark for selective A₂A adenosine receptor antagonism.[1] Its high affinity for the A₂A receptor, coupled with significantly lower affinity for other adenosine receptor subtypes, makes it an invaluable tool in pharmacological research.[1][2] This guide consolidates binding affinity and functional data from various studies, outlines the experimental protocols used to derive this data, and visualizes key pathways and workflows.

Quantitative Selectivity Profile

The selectivity of this compound is primarily defined by its binding affinity (Ki) for the target receptor (A₂A) versus its affinity for off-target receptors (A₁, A₂B, A₃). The data consistently demonstrates a high degree of selectivity for the A₂A receptor.

Binding Affinity Data

The following table summarizes the binding affinity (Ki) of this compound at human and rat adenosine receptor subtypes. Ki values represent the concentration of the compound required to occupy 50% of the receptors in radioligand binding assays.

| Receptor Subtype | Species/Cell Line | Radioligand Used | Ki Value (nM) | Reference |

| A₂A | Human (cloned) | [³H]this compound | ~1.0 | [3] |

| A₂A | Rat Brain | [³H]CGS 21680 | 1.2 | [4] |

| A₂A | General | Not Specified | 1.3 | [5][6] |

| A₁ | Human (cloned) | [³H]DPCPX | 287 | [3] |

| A₁ | Rat Brain | N⁶-[³H]cyclohexyladenosine | ~800 | [4] |

| A₂B | Human (cloned) | Functional Assay (cAMP) | 5,000 | [3] |

| A₃ | Human (cloned) | [¹²⁵I]AB-MECA | >10,000 | [3] |

Selectivity Ratios

Selectivity is often expressed as a ratio of Ki values (Ki off-target / Ki on-target). The data below highlights the pronounced selectivity of this compound for the A₂A receptor.

| Comparison | Selectivity Fold (A₂A vs. Other) | Reference |

| A₁ | 323 | [5][7][8] |

| A₂B | 53 | [5][7][8] |

| A₃ | 100 | [5][7][8] |

Note: Selectivity folds can vary depending on the specific tissues and experimental conditions used.[9]

Signaling Pathways of Adenosine Receptors

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP).[10] The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cAMP. Conversely, the A₂A and A₂B receptors couple to stimulatory G proteins (Gs), causing an increase in cAMP levels.[10]

Caption: Adenosine receptor G protein coupling and downstream cAMP modulation.

Experimental Protocols

The characterization of this compound's selectivity has been achieved through standardized in vitro pharmacological assays. The primary methods are radioligand binding assays for affinity determination and functional assays to measure antagonism.

Radioligand Competition Binding Assays

This is the cornerstone method for determining the binding affinity (Ki) of a test compound. The principle involves measuring the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from tissues (e.g., rat striatum) or cultured cells (e.g., CHO or HEK-293) stably expressing the human adenosine receptor subtype of interest.[3][11]

-

Incubation: Membranes are incubated in a buffered solution containing:

-

A fixed concentration of a specific radioligand (e.g., [³H]this compound for A₂A, [³H]DPCPX for A₁, or [¹²⁵I]AB-MECA for A₃).[3]

-

Varying concentrations of the unlabeled competitor compound (this compound).

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.

Caption: Workflow for a typical radioligand competition binding assay.

Functional Assays (cAMP Accumulation)

Functional assays measure the biological response following receptor activation and are used to confirm a compound's antagonist properties. For A₂B receptors, where selective radioligands were lacking, functional assays were the primary method for characterization.[3]

General Protocol:

-

Cell Culture: Whole cells expressing the receptor of interest (e.g., CHO-hA₂B) are cultured.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound).

-

Stimulation: Cells are then stimulated with a known agonist (e.g., NECA) to activate the Gs pathway and induce cAMP production.[3]

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular concentration of cAMP is measured, typically using an immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced cAMP production is quantified. The pA₂ value, a measure of antagonist potency, can be derived from these data. This compound was shown to be a competitive antagonist in functional assays measuring cAMP accumulation.[12][13]

Conclusion

The collective evidence from numerous in vitro studies firmly establishes this compound as a highly potent and selective A₂A adenosine receptor antagonist. Its affinity for the A₂A receptor is in the low nanomolar range, while its affinity for A₁, A₂B, and A₃ receptors is significantly weaker, with Ki values ranging from hundreds of nanomolars to the micromolar range.[3][4] This selectivity profile, validated through rigorous radioligand binding and functional assays, underpins its utility as a critical research tool for elucidating the physiological and pathological roles of the A₂A adenosine receptor.

References

- 1. The non-xanthine heterocyclic compound this compound is a new potent and selective A2a adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SCH-58261 - Wikipedia [en.wikipedia.org]

- 3. Comparison of CGS 15943, ZM 241385 and this compound as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]this compound, a selective adenosine A2A receptor antagonist, is a useful ligand in autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. This compound: A selective A2A adenosine receptor antagonists | Semantic Scholar [semanticscholar.org]

- 10. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]

The Adenosine A2A Receptor Antagonist SCH 58261: A Deep Dive into its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor critically involved in a myriad of physiological and pathological processes.[1][2][3] Its high selectivity for the A2AR over other adenosine receptor subtypes makes it an invaluable tool for dissecting A2AR-mediated signaling and a promising therapeutic candidate for various disorders, including neurodegenerative diseases and cancer.[1][4] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a snapshot of its potency and selectivity.

| Parameter | Value | Species/System | Reference |

| IC50 | 15 nM | Adenosine A2A Receptor | [2][3] |

| Ki | 1.3 nM | Adenosine A2A Receptor | [5] |

| 2.3 nM | Rat A2A Receptor | [6][7] | |

| 2.0 nM | Bovine A2A Receptor | [6] | |

| Selectivity | >50x for A2A over other adenosine receptors | [1] | |

| 323-fold over A1 | [2][3][5] | ||

| 53-fold over A2B | [2][3][5] | ||

| 100-fold over A3 | [2][3][5] |

Core Signaling Pathways Affected by this compound

As an antagonist, this compound primarily functions by blocking the downstream signaling cascades initiated by the activation of the A2A receptor. The A2AR is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins, which upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8][9]

The cAMP/PKA/CREB Pathway

The canonical A2A receptor signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8][9] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[4][10] CREB is a transcription factor that regulates the expression of genes involved in neuronal survival, plasticity, and inflammation. By blocking the A2AR, this compound prevents the activation of this cascade, thereby inhibiting cAMP production, PKA activation, and subsequent CREB-mediated gene transcription.[3][4]

References

- 1. SCH-58261 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound | Adenosine Receptor | TargetMol [targetmol.com]

- 7. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Bioavailability of SCH 58261 in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of SCH 58261, a potent and selective adenosine A2A receptor antagonist, in rodent models. The information compiled herein, including quantitative data, detailed experimental protocols, and visual diagrams of key processes, serves as a critical resource for researchers in pharmacology and drug development.

Executive Summary

This compound, with the chemical name 5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c) pyrimidine, is a non-xanthine heterocyclic compound that acts as a selective antagonist of the adenosine A2A receptor.[1] While it has shown potential in various neurological and pathological models, its development has been hampered by its pharmacokinetic properties, particularly its low oral bioavailability.[1][2] This document collates and presents the available pharmacokinetic data in rats and brain distribution data in mice to provide a clear understanding of its in vivo behavior.

Pharmacokinetics in Rats

A pivotal study by Byeon et al. (2021) provides a detailed analysis of the pharmacokinetic properties of this compound in rats following both intravenous (IV) and oral (PO) administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration (1 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| AUClast | ng·h/mL | 200.7 ± 45.9 |

| AUCinf | ng·h/mL | 205.9 ± 47.9 |

| C0 | ng/mL | 382.3 ± 117.9 |

| T1/2 | h | 0.6 ± 0.1 |

| Vd | L/kg | 3.0 ± 0.7 |

| CL | L/h/kg | 4.9 ± 1.1 |

Data sourced from Byeon et al., 2021.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (5 mg/kg)

| Parameter | Unit | Value (Mean ± SD) |

| AUClast | ng·h/mL | 43.1 ± 20.3 |

| AUCinf | ng·h/mL | 47.1 ± 23.4 |

| Cmax | ng/mL | 20.7 ± 11.2 |

| Tmax | h | 0.4 ± 0.2 |

| T1/2 | h | 1.8 ± 0.8 |

| Bioavailability (F) | % | 4.2 ± 1.9 |

Data sourced from Byeon et al., 2021.[1]

The data clearly indicates that this compound exhibits very low oral bioavailability in rats.[1] This is attributed to poor absorption and high first-pass metabolism in the liver.[1]

Experimental Protocol: Pharmacokinetic Study in Rats

The following protocol is based on the methodology described by Byeon et al. (2021).

Animals: Male Sprague-Dawley rats were used. For the oral administration group, the jugular vein was cannulated for blood sampling. For the intravenous group, the jugular vein (for administration) and carotid artery (for sampling) were cannulated.

Drug Administration:

-

Intravenous (IV): this compound was administered as a single bolus injection into the jugular vein at a dose of 1 mg/kg.

-

Oral (PO): this compound was administered via oral gavage at a dose of 5 mg/kg.

Blood Sampling:

-

Blood samples (approximately 0.25 mL) were collected at pre-dose and at 2, 5, 15, 30, 60, 120, and 240 minutes post-dose for the IV group.

-

For the PO group, samples were collected at pre-dose and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

Blood was collected into heparinized tubes and centrifuged at 13,000 rpm for 3 minutes to separate the plasma. Plasma samples were stored at -20°C until analysis.

LC-MS/MS Analysis:

-

Sample Preparation: A protein precipitation method was used. An aliquot of the internal standard (IS) solution was added to plasma samples, followed by acetonitrile to precipitate proteins. After vortexing and centrifugation, the supernatant was transferred for analysis.

-

Chromatography: An Agilent 1200 series HPLC system with a Zorbax SB C18 column was used. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: An Agilent 6460 Triple Quadrupole mass spectrometer with an electrospray ionization (ESI) source was operated in positive ion mode. Multiple reaction monitoring (MRM) was used to detect the transitions for this compound and the IS.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods with WinNonlin software to determine the pharmacokinetic parameters.

Brain Distribution in Mice

The ability of a compound to penetrate the central nervous system (CNS) is crucial for its efficacy in neurological disorders. A study by El Yacoubi et al. (2001) investigated the brain distribution of radiolabeled [3H]this compound in mice.

Quantitative Brain Distribution Data

Following intravenous injection of [3H]this compound, radioactivity was detected in various brain regions, with the highest levels observed 15 minutes post-injection.[3] The distribution reflects the density of adenosine A2A receptors, with the highest concentration in the striatum.[3]

Table 3: Radioactivity Levels in Mouse Brain Regions 15 Minutes After IV Injection of [3H]this compound

| Brain Region | Radioactivity (fmol/mg protein) (Mean ± SEM) |

| Striatum | 4.6 ± 0.3 |

| Cortex | > Hippocampus |

| Hippocampus | > Pons = Hypothalamus |

| Pons | > Cerebellum |

| Hypothalamus | > Cerebellum |

| Cerebellum | 0.5 ± 0.05 |

Data sourced from El Yacoubi et al., 2001.[3]

The high striatum-to-cerebellum ratio of 7.6 ± 0.6 further confirms the specific binding to A2A receptors in the striatum.[3] Specific labeling was confirmed using A2A receptor knockout mice, which showed significantly less radioactivity in the striatum and cortex.[3]

Experimental Protocol: Brain Distribution Study in Mice

The following protocol is based on the methodology described by El Yacoubi et al. (2001).

Animals: Outbred CD1 mice and adenosine A2A receptor knockout mice were used.

Drug Administration:

-

[3H]this compound was injected intravenously.

Tissue Sampling:

-

Mice were sacrificed at various time points (15 min, 30 min, 1 h) after injection.

-

Brains were rapidly removed, and different regions (striatum, cortex, hippocampus, pons, hypothalamus, cerebellum) were dissected.

Radioactivity Measurement:

-

Tissue samples were processed to determine the amount of radioactivity, which was then quantified to reflect the concentration of the compound.

Receptor Occupancy:

-

To demonstrate receptor occupancy, separate groups of mice were pre-treated with unlabeled this compound or other compounds like caffeine before the injection of [3H]this compound.[3] A reduction in radioactivity in the target brain regions indicated displacement of the radioligand and thus receptor occupancy.[3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively antagonizing the adenosine A2A receptor, which is a G protein-coupled receptor (GPCR). In many tissues, particularly the brain, the A2A receptor is coupled to the Gs protein, which upon activation by adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking this receptor, this compound prevents this signaling cascade.

Conclusion

The pharmacokinetic profile of this compound in rodents is characterized by rapid clearance and very low oral bioavailability, primarily due to extensive first-pass metabolism and poor absorption.[1] Despite these limitations, it effectively crosses the blood-brain barrier after systemic administration, achieving concentrations in the brain sufficient to bind to and occupy its target, the adenosine A2A receptor, particularly in receptor-rich regions like the striatum.[3] This detailed understanding of its pharmacokinetics and bioavailability is essential for the design of future experiments and for the development of new A2A receptor antagonists with improved drug-like properties.

References

- 1. Assessment of Pharmacokinetics and Metabolism Profiles of this compound in Rats Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of fused heterocyclic analogs of this compound as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo labelling of the adenosine A2A receptor in mouse brain using the selective antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of SCH 58261: A Technical Guide

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of SCH 58261, a potent and selective antagonist of the adenosine A2A receptor. The information is intended for researchers, scientists, and drug development professionals.

Pharmacological Profile of this compound

This compound, with the chemical name 7-(2-phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine, is a non-xanthine heterocyclic compound.[1] It has been extensively characterized as a potent, selective, and competitive antagonist of the adenosine A2A receptor.[1][2][3]

Binding Affinity at the Adenosine A2A Receptor

This compound exhibits high affinity for the adenosine A2A receptor in the low nanomolar range. This has been demonstrated in various in vitro binding studies using radiolabeled ligands such as [3H]this compound and [3H]CGS 21680 in different tissue and cell preparations.

Table 1: Binding Affinity (Ki/Kd) of this compound for the Adenosine A2A Receptor

| Tissue/Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| Rat Striatal Membranes | [3H]this compound | Kd | 0.70 | [4] |

| Human Cloned A2A Receptor (CHO cells) | [3H]this compound | KD | 2.3 | [5] |

| Human Lymphocyte Membranes | [3H]this compound | Kd | 0.85 | |

| Rat A2A Receptor | Not Specified | Ki | 2.3 | [6] |

| Bovine A2A Receptor | Not Specified | Ki | 2.0 | [6] |

| Human A2A Receptor | [3H]MSX-2 | Ki | 4.0 | [7] |

| Porcine Coronary Arteries | [3H]this compound | Kd | 2.19 | |

| Porcine Striatum | [3H]this compound | Kd | 1.20 | |

| PC12 Cells | [3H]this compound | Kd | 0.81 |

Selectivity Profile

This compound demonstrates high selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3).[2][8] This selectivity makes it a valuable tool for studying the specific roles of the A2A receptor.

Table 2: Selectivity of this compound for Adenosine Receptor Subtypes

| Receptor Subtype | Selectivity Fold (vs. A2A) | Reference |

| A1 | ~50-100 | [1] |

| A1 | 323 | [2][3] |

| A2B | 53 | [2][3] |

| A3 | 100 | [2][3] |

| A3 | No affinity up to 1 µM | [1] |

Functional Antagonism

This compound acts as a competitive antagonist, effectively blocking the functional effects of A2A receptor agonists. A primary downstream signaling event of A2A receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound has been shown to inhibit agonist-induced cAMP accumulation.

Table 3: Functional Antagonism (IC50/pA2) of this compound

| Assay | Agonist | Parameter | Value | Reference |

| General A2A Receptor Antagonism | Not Specified | IC50 | 15 nM | [2][3] |

| Rabbit Platelet Aggregation | CGS 21680 | pA2 | 7.9 | [1] |

| Porcine Coronary Artery Relaxation | CGS 21680 | pA2 | 9.5 | [1] |

| NECA-induced cAMP accumulation (CHO cells) | NECA | Competitive Antagonist | Not Quantified | [5] |

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation by an agonist leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[9][10] this compound competitively binds to the A2A receptor, preventing agonist binding and subsequent activation of this signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity and selectivity of a compound for its target receptor. A typical competitive binding assay involves incubating a fixed concentration of a radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is then measured.

Experimental Workflow: cAMP Accumulation Assay

Functional assays, such as the cAMP accumulation assay, are used to determine the efficacy of a compound as an agonist or antagonist. For an antagonist like this compound, the assay measures its ability to inhibit the increase in intracellular cAMP induced by a known A2A receptor agonist.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is a generalized procedure based on methodologies described in the literature for characterizing this compound binding to the adenosine A2A receptor.

1. Materials:

-

Receptor Source: Membranes from rat striatum or CHO/HEK-293 cells stably expressing the human adenosine A2A receptor.

-

Radioligand: [3H]this compound or [3H]CGS 21680.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2A receptor ligand (e.g., 10 µM NECA).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

2. Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200-250 µL:

-

Membrane preparation (typically 20-100 µg of protein).

-

Assay buffer.

-

Increasing concentrations of this compound (for competition assays) or buffer (for saturation assays).

-

A fixed concentration of the radioligand (e.g., 0.5-2.0 nM [3H]this compound).

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay Protocol

This protocol outlines a general procedure for measuring the antagonistic effect of this compound on agonist-stimulated cAMP production.

1. Materials:

-

Cells: HEK-293 or CHO cells stably expressing the human adenosine A2A receptor.

-

Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM or F-12) supplemented with fetal bovine serum and antibiotics.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar buffer.

-

PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Test Compound: this compound.

-

Agonist: A known A2A receptor agonist (e.g., CGS 21680 or NECA).

-

cAMP Detection Kit: A commercially available kit for cAMP quantification (e.g., HTRF, AlphaScreen, or ELISA-based).

2. Procedure:

-

Cell Seeding: Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.

-

Antagonist Pre-incubation: Add assay buffer containing the PDE inhibitor and varying concentrations of this compound to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.

-

Agonist Stimulation: Add the A2A receptor agonist at a fixed concentration (typically its EC80) to all wells except the basal control. Incubate for a specified time (e.g., 15-60 minutes) at room temperature or 37°C.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Quantification: Follow the manufacturer's instructions for the cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production. The Schild analysis can be used to determine the pA2 value and confirm competitive antagonism.

References

- 1. The non-xanthine heterocyclic compound this compound is a new potent and selective A2a adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. researchgate.net [researchgate.net]

SCH 58261: A Technical Guide for Studying Adenosine A₂A Receptor Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 58261 is a potent and highly selective non-xanthine antagonist of the adenosine A₂A receptor. Its favorable pharmacological profile, characterized by high affinity for the A₂A receptor and significant selectivity over other adenosine receptor subtypes, has established it as an indispensable tool in neuroscience, immunology, and oncology research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, detailed experimental protocols, and key signaling pathways, to facilitate its effective use in studying adenosine receptor function.

Mechanism of Action

This compound exerts its effects by competitively binding to the adenosine A₂A receptor, a G protein-coupled receptor (GPCR). In its native state, the A₂A receptor is activated by endogenous adenosine, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade, primarily mediated by the Gs alpha subunit (Gαs), activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), modulating gene expression and cellular function.

By occupying the adenosine binding site, this compound prevents the receptor from being activated by adenosine, thereby inhibiting the downstream cAMP/PKA/CREB signaling pathway. This antagonistic action makes this compound a powerful tool for investigating the physiological and pathological roles of the adenosine A₂A receptor.

Pharmacological Data

The following tables summarize the quantitative data on the binding affinity, selectivity, and in vivo efficacy of this compound, providing a comparative overview for experimental design.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Receptor Subtype | Species | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Fold (vs. A₂A) | Reference |

| A₂A | Rat | 2.3 | - | - | [1] |

| Bovine | 2 | - | - | [1] | |

| Human | 1.3 | 15 | - | [2][3] | |

| A₁ | Rat | - | - | 323 | [2] |

| Human | 287 | - | ~221 | [3] | |

| A₂B | Human | 5000 | - | ~3846 | [3] |

| A₃ | Human | >10000 | - | >7692 | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Dose | Route of Administration | Observed Effect | Reference |

| Parkinson's Disease (Haloperidol-induced catalepsy) | Rat | 5 mg/kg | i.p. | Partially decreased catalepsy | [4] |

| Parkinson's Disease (Reserpine-induced rigidity) | Rat | 0.1 - 5 mg/kg | i.p. | Antagonized muscle rigidity | [5] |

| Parkinson's Disease (Reserpine-induced rigidity) | Rat | 0.1 mg/kg (with 25 mg/kg L-DOPA) | i.p. | Synergistic attenuation of muscle rigidity | [6] |

| Huntington's Disease (Quinolinic acid-induced excitotoxicity) | Rat | 0.01 mg/kg | i.p. | Neuroprotective effects | [7] |

| Cerebral Ischemia | Rat | 0.01 mg/kg | i.p. or i.v. | Reduced cortical infarct volume | [8] |

| Cancer Immunotherapy (Breast Cancer Metastasis) | Mouse | 1 mg/kg | i.p. | Reduced lung metastases | [9] |

| Cancer Immunotherapy (Colon Carcinoma) | Mouse | 1 mg/kg (with anti-PD-1) | i.p. | Enhanced antitumor T-cell responses | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay for A₂A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A₂A receptor in rat striatal membranes using [³H]-SCH 58261.

Materials:

-

Rat striatal tissue

-

[³H]-SCH 58261 (radioligand)

-

Unlabeled this compound

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competing ligand (unlabeled this compound).

-

Total Binding: Add 100 µL of membrane suspension, 50 µL of binding buffer, and 50 µL of [³H]-SCH 58261 (final concentration ~0.7 nM).[11]

-

Non-specific Binding: Add 100 µL of membrane suspension, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 50 µL of [³H]-SCH 58261.

-

Competition: Add 100 µL of membrane suspension, 50 µL of varying concentrations of unlabeled this compound, and 50 µL of [³H]-SCH 58261.

-

Incubate all tubes at 25°C for 90 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters pre-soaked in binding buffer.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate overnight.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Microdialysis for Striatal Glutamate Release

This protocol outlines the use of in vivo microdialysis to measure the effect of systemically administered this compound on potassium-evoked glutamate release in the rat striatum.[4]

Materials:

-

Male Wistar rats (250-300 g)

-

This compound

-

Vehicle (e.g., saline with 5% DMSO)

-

Microdialysis probes (e.g., 4 mm membrane length)

-

Surgical instruments for stereotaxic surgery

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4

-

High potassium aCSF (e.g., 100 mM KCl, with adjusted NaCl to maintain osmolarity)

-

HPLC system with fluorescence detection for glutamate analysis

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (e.g., AP: +1.2 mm, ML: ±2.8 mm from bregma; DV: -3.5 mm from dura).

-

Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

-

Allow a stabilization period of at least 90 minutes.

-

Collect baseline dialysate samples every 20 minutes.

-

Administer this compound (e.g., 0.01, 0.1, or 1 mg/kg, i.p.) or vehicle.[4]

-

Continue collecting dialysate samples.

-

After a set period (e.g., 60 minutes post-injection), switch the perfusion solution to high potassium aCSF for a defined duration (e.g., 20 minutes) to evoke glutamate release.

-

Switch back to normal aCSF and continue collecting samples.

-

-

Sample Analysis:

-

Analyze the dialysate samples for glutamate concentration using a sensitive HPLC method with pre-column derivatization and fluorescence detection.

-

Quantify glutamate levels by comparing with a standard curve.

-

-

Data Analysis:

-

Express glutamate concentrations as a percentage of the mean baseline values.

-

Compare the potassium-evoked glutamate release between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

-

Rotarod Test for Motor Coordination in a Mouse Model of Huntington's Disease

This protocol describes the use of the accelerating rotarod test to assess the effect of this compound on motor coordination in the R6/2 transgenic mouse model of Huntington's disease.[3]

Materials:

-

R6/2 transgenic mice and wild-type littermates

-

This compound

-

Vehicle (e.g., saline with 0.5% carboxymethylcellulose)

-

Accelerating rotarod apparatus

-

Animal scale

Procedure:

-

Drug Administration:

-

Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 0.01 mg/kg) or vehicle at 5 weeks of age and continue for the duration of the study.[3]

-

-

Rotarod Acclimation and Training:

-

A few days before the first test, acclimate the mice to the testing room for at least 30 minutes.

-

Handle the mice gently.

-

For training, place each mouse on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.

-

-

Testing Procedure:

-

Place the mouse on the rotarod, which is initially stationary or rotating at a very low speed (e.g., 4 rpm).

-

Start the trial, and the rod will begin to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.

-

Conduct three trials per mouse per testing day, with a 15-20 minute inter-trial interval.

-

Perform testing at regular intervals (e.g., weekly or bi-weekly) to monitor disease progression and the effect of the treatment.

-

-

Data Analysis:

-

Calculate the average latency to fall for each mouse on each testing day.

-

Compare the performance of the this compound-treated R6/2 mice with that of vehicle-treated R6/2 mice and wild-type controls using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

-

In Vivo Cancer Immunotherapy Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a syngeneic mouse tumor model.[10]

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Anti-mouse PD-1 antibody

-

Isotype control antibody

-

Sterile PBS

-

Calipers

Procedure:

-

Tumor Inoculation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁵ cells in 100 µL PBS) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

-

Treatment Regimen:

-

Randomize the mice into treatment groups (e.g., vehicle + isotype control, this compound + isotype control, vehicle + anti-PD-1, this compound + anti-PD-1).

-

Administer this compound (e.g., 1 mg/kg) via i.p. injection daily.[10]

-

Administer the anti-PD-1 antibody (e.g., 200 µ g/mouse ) or isotype control via i.p. injection on specific days (e.g., days 14, 18, 22, and 26 post-tumor inoculation).[10]

-

-

Tumor Growth Monitoring:

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of general health.

-

-

Endpoint and Analysis:

-

The study can be terminated when tumors in the control group reach a predetermined size, or it can be a survival study.

-

At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

-

Compare tumor growth curves and survival rates between the different treatment groups using appropriate statistical methods (e.g., ANOVA for tumor growth, log-rank test for survival).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the use of this compound.

Caption: Adenosine A₂A Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: In Vivo Microdialysis Experimental Workflow.

References

- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 2. Striatal A2A adenosine receptor antagonism differentially modifies striatal glutamate outflow in vivo in young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Behavioral and electrophysiological effects of the adenosine A2A receptor antagonist this compound in R6/2 Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (an adenosine A(2A) receptor antagonist) reduces, only at low doses, K(+)-evoked glutamate release in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo labelling of the adenosine A2A receptor in mouse brain using the selective antagonist [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. Temporal Phenotypic Changes in Huntington’s Disease Models for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Motor Assessment in Huntington's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of SCH 58261 in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological hallmark in many of these conditions is the progressive loss of neurons. Consequently, the identification and characterization of neuroprotective compounds are of paramount importance in the development of novel therapeutic strategies. One such compound of interest is SCH 58261, a potent and selective antagonist of the adenosine A2A receptor (A2AR). This technical guide provides an in-depth overview of the neuroprotective effects of this compound in neuronal cultures, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Adenosine is an endogenous neuromodulator that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, has been implicated in the pathophysiology of several neurodegenerative disorders.[1] Blockade of A2A receptors has emerged as a promising neuroprotective strategy.[1] this compound has demonstrated neuroprotective effects in various in vitro and in vivo models of neuronal injury, including those for Alzheimer's disease, Huntington's disease, and cerebral ischemia.

Core Mechanism of Action: Adenosine A2A Receptor Antagonism

This compound exerts its neuroprotective effects primarily by blocking the adenosine A2A receptor. A2A receptors are G-protein coupled receptors that, upon activation by adenosine, typically stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, this compound modulates downstream signaling cascades, ultimately promoting neuronal survival.

Data Presentation: Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in various neuronal and glial culture models subjected to neurotoxic insults. The following tables summarize key findings on cell viability and apoptosis.

| Cell Type | Insult | This compound Concentration | Outcome Measure | Result | Reference |

| Oligodendrocyte Precursor Cells (NG2+) | Oxygen-Glucose Deprivation (OGD) | 1 µM | Viable Cell Count | Significant increase in viable cells compared to OGD control. | [2] |

| Mature Oligodendrocytes (MBP+) | Oxygen-Glucose Deprivation (OGD) | 1 µM | Viable Cell Count | Significant increase in viable cells compared to OGD control. | [2] |

| Primary Rat Cortical Neurons | Glutamate (100 µM) | 50 nM | Cell Viability | Improved cell viability against glutamate-induced insult. |

| Cell Type | Insult | This compound Concentration | Outcome Measure | Result | Reference |

| Oligodendrocyte Precursor Cells (NG2+) | Oxygen-Glucose Deprivation (OGD) | 1 µM | Apoptotic Cell Percentage (TUNEL assay) | Significant reduction in the percentage of apoptotic cells compared to OGD control. | [2] |

| Mature Oligodendrocytes (MBP+) | Oxygen-Glucose Deprivation (OGD) | 1 µM | Apoptotic Cell Percentage (TUNEL assay) | Significant reduction in the percentage of apoptotic cells compared to OGD control. | [2] |

Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are mediated through the modulation of key intracellular signaling pathways. The two primary pathways identified are the Nrf2 antioxidant response pathway and the cAMP/PKA/CREB pathway.

Nrf2 Signaling Pathway

The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Studies have shown that this compound can activate the Nrf2 pathway.[1][3] This activation is thought to occur through autophagy-mediated degradation of Keap1, leading to the stabilization and nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of a battery of antioxidant and cytoprotective enzymes.

cAMP/PKA/CREB Signaling Pathway

The canonical signaling pathway for the A2A receptor involves the activation of adenylyl cyclase and the subsequent production of cAMP. This leads to the activation of PKA, which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and plasticity. By antagonizing the A2A receptor, this compound is thought to decrease adenylyl cyclase activity, leading to a reduction in cAMP levels and subsequent downstream signaling. While a decrease in this pathway might seem counterintuitive for neuroprotection, the precise effects are likely context-dependent and may involve crosstalk with other signaling pathways. In some pathological conditions, excessive A2A receptor activation can be detrimental, and its blockade by this compound helps to restore cellular homeostasis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound in neuronal cultures.

Primary Neuronal Culture

1. Materials:

-

Embryonic day 18 (E18) rat cortices or hippocampi

-

Dissection medium (e.g., Hibernate-E)

-

Papain or Trypsin solution

-

Trypsin inhibitor (if using trypsin)

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

-

Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

-

Sterile dissection tools

2. Protocol:

-

Coat culture surfaces with poly-D-lysine (50 µg/mL) or poly-L-ornithine overnight at 37°C. Wash plates with sterile water before use.

-

Dissect cortices or hippocampi from E18 rat embryos in ice-cold dissection medium.

-

Mince the tissue and incubate in papain (20 units/mL) or trypsin (0.25%) solution at 37°C for 15-30 minutes.

-

If using trypsin, neutralize with an equal volume of trypsin inhibitor.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal plating medium.

-

Determine cell density using a hemocytometer and plate cells at the desired density (e.g., 1.5 x 10^5 cells/cm²).

-

Incubate cultures at 37°C in a humidified incubator with 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium. Continue with half-medium changes every 2-3 days.

-

Cultures are typically ready for experiments after 7-10 days in vitro (DIV).

Neurotoxic Insult Models

1. Glutamate-Induced Excitotoxicity:

-

At DIV 7-10, replace the culture medium with a pre-warmed, serum-free medium containing a neurotoxic concentration of glutamate (e.g., 100 µM).

-

Incubate the cultures for a specified duration (e.g., 24 hours).

-

For neuroprotection studies, pre-incubate the cultures with this compound (e.g., 50 nM) for a designated time (e.g., 30 minutes) before adding glutamate. The compound should also be present during the glutamate exposure.

2. Oxygen-Glucose Deprivation (OGD):

-

Prepare a glucose-free medium (e.g., Earle's Balanced Salt Solution without glucose).

-

Wash the neuronal cultures twice with the glucose-free medium.

-

Place the cultures in the glucose-free medium and transfer them to a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for a specified duration (e.g., 60-90 minutes).

-

For neuroprotection studies, pre-incubate the cultures with this compound (e.g., 1 µM) for a designated time before initiating OGD. The compound should also be present during the OGD period.

-

After the OGD period, return the cultures to their original maintenance medium and incubate under normoxic conditions for a reperfusion period (e.g., 24 hours).

Assessment of Neuroprotection

1. Cell Viability Assays (e.g., MTT or PrestoBlue):

-

Following the neurotoxic insult and treatment period, add the viability reagent (e.g., MTT at 0.5 mg/mL) to each well.

-

Incubate at 37°C for 1-4 hours.

-

If using MTT, solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Express cell viability as a percentage of the control (untreated) cultures.

2. Apoptosis Assay (TUNEL Staining):

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C.

-

Wash the cells and counterstain with a nuclear dye (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptotic cells) will be brightly fluorescent.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).

3. Western Blotting for Signaling Proteins:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, phospho-CREB, total CREB, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to a loading control.

Conclusion

This compound demonstrates significant neuroprotective potential in a variety of in vitro models of neuronal injury. Its mechanism of action, centered on the antagonism of the adenosine A2A receptor, leads to the modulation of critical intracellular signaling pathways, including the activation of the Nrf2 antioxidant response and the regulation of the cAMP/PKA/CREB pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and other A2A receptor antagonists for the treatment of neurodegenerative diseases. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these promising preclinical findings into effective clinical therapies.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of SCH 58261

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 58261 is a potent and selective antagonist of the adenosine A2A receptor (A2AR), a G-protein coupled receptor implicated in a diverse range of physiological and pathological processes. A growing body of evidence highlights the significant anti-inflammatory properties of this compound, positioning it as a promising therapeutic candidate for a variety of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including neurodegenerative disorders, autoimmune diseases, and chronic inflammatory conditions. The adenosinergic system, particularly the A2A receptor, has emerged as a key regulator of inflammatory responses. Adenosine, an endogenous purine nucleoside, generally exerts anti-inflammatory effects through A2AR activation on immune cells. However, in certain pathological contexts, sustained A2AR activation can contribute to chronic inflammation. This compound, by selectively blocking the A2AR, offers a targeted approach to modulate these inflammatory processes.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by competitively binding to the adenosine A2A receptor, thereby preventing its activation by endogenous adenosine.[1][2][3] The A2AR is predominantly coupled to the Gs alpha subunit of G proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[4] By blocking this initial step, this compound effectively inhibits the downstream signaling cascades that are modulated by A2AR activation in immune cells, particularly microglia, the resident immune cells of the central nervous system.[2]

The anti-inflammatory actions of this compound are multifaceted and involve the modulation of several key signaling pathways:

-

Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to significantly reduce the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), from activated microglia and other immune cells.[5][6][7]

-

Modulation of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been demonstrated to suppress the activation of the NF-κB pathway, thereby inhibiting the transcription of genes encoding pro-inflammatory mediators.[2]

-